7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
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Overview
Description
7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound that belongs to the class of indene derivatives. This compound features a fluorine atom at the 7th position, a nitrile group at the 1st position, and a partially saturated indene ring system. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-fluoroindene. This can be achieved through the fluorination of indene using a suitable fluorinating agent such as Selectfluor.
Hydrogenation: The 7-fluoroindene is then subjected to hydrogenation to produce 7-fluoro-2,3-dihydroindene. This step is usually carried out using a palladium on carbon (Pd/C) catalyst under hydrogen gas.
Nitrile Introduction: The final step involves the introduction of the nitrile group. This can be done through a cyanation reaction using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using Pd/C.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: 7-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: 7-Fluoro-2,3-dihydro-1H-indene-1-amine.
Substitution: 7-Amino-2,3-dihydro-1H-indene-1-carbonitrile.
Scientific Research Applications
Chemistry
In organic synthesis, 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile serves as a versatile intermediate for the preparation of various complex molecules
Biology
This compound is studied for its potential biological activities. Fluorinated indene derivatives have shown promise in inhibiting certain enzymes and receptors, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of novel therapeutic agents. Its derivatives may exhibit anti-inflammatory, anticancer, or antiviral properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism by which 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-1-carbonitrile: Lacks the fluorine atom, which may result in different reactivity and biological activity.
7-Chloro-2,3-dihydro-1H-indene-1-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, potentially leading to different chemical and biological properties.
7-Bromo-2,3-dihydro-1H-indene-1-carbonitrile: Contains a bromine atom, which can influence its reactivity and interactions in biological systems.
Uniqueness
The presence of the fluorine atom in 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its performance in various applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
1429238-87-8 |
---|---|
Molecular Formula |
C10H8FN |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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